molecular formula C14H7BrN2O B10885008 4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile

4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B10885008
M. Wt: 299.12 g/mol
InChI Key: ZHWODKAGCZSVQP-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H7BrN2O. It is known for its unique structure, which includes a bromophenoxy group attached to a benzene ring with two cyano groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile typically involves the bromination of a precursor compound followed by a nucleophilic substitution reaction. One common method is the bromination of 4-phenoxybenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, oxidized compounds, and reduced amines, which can be further utilized in various applications .

Scientific Research Applications

4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzene-1,2-dicarbonitrile: Similar structure but lacks the phenoxy group.

    4-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Similar structure with a chlorine atom instead of bromine.

    4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile: Similar structure with a methyl group instead of bromine.

Uniqueness

4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H7BrN2O

Molecular Weight

299.12 g/mol

IUPAC Name

4-(4-bromophenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H7BrN2O/c15-12-2-5-13(6-3-12)18-14-4-1-10(8-16)11(7-14)9-17/h1-7H

InChI Key

ZHWODKAGCZSVQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C#N)C#N)Br

Origin of Product

United States

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